molecular formula C20H19ClN4O2S B2801001 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide CAS No. 1251606-68-4

2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide

Cat. No.: B2801001
CAS No.: 1251606-68-4
M. Wt: 414.91
InChI Key: SDLHSMHLBFWRPV-UHFFFAOYSA-N
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Description

2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Sulfonamide Derivatives

    Novel sulfonamide derivatives have been synthesized and characterized for potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising biological activities, indicating their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).

  • Development of Cyclin-dependent Kinase Inhibitors

    Sulfonamide-based compounds have been developed as inhibitors for cyclin-dependent kinase 5 (cdk5), a target for neurodegenerative diseases. The structure-activity relationship (SAR) studies of these compounds have provided insights into their potential therapeutic applications (J. Malmström et al., 2012).

  • Antimicrobial and Antitubercular Activity

    Sulfonamide compounds have been synthesized and evaluated for antimicrobial and antitubercular activities. These studies demonstrate the potential of sulfonamide derivatives in combating various bacterial and fungal infections (P. Dighe et al., 2012).

  • Inhibition of Human Carbonic Anhydrase Isoenzymes

    Research into N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives has explored their inhibitory effects on human carbonic anhydrase isoenzymes, highlighting the versatility of sulfonamide compounds in drug development (C. B. Mishra et al., 2016).

Quantum Mechanical and Spectroscopic Investigations

  • Molecular and Spectroscopic Analysis: Detailed quantum mechanical calculations and spectroscopic investigations have been conducted on sulfonamide compounds to understand their electronic structure and potential applications in materials science and drug design (P. Govindasamy & S. Gunasekaran, 2015).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c21-14-4-3-5-15(12-14)22-18(26)13-25-20(27)17-7-2-1-6-16(17)19(23-25)24-8-10-28-11-9-24/h1-7,12H,8-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLHSMHLBFWRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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